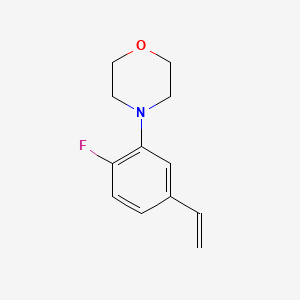

4-(2-Fluoro-5-vinyl-phenyl)-morpholine

Description

Properties

IUPAC Name |

4-(5-ethenyl-2-fluorophenyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO/c1-2-10-3-4-11(13)12(9-10)14-5-7-15-8-6-14/h2-4,9H,1,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJQOGCGQIZBMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=C(C=C1)F)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401283611 | |

| Record name | 4-(5-Ethenyl-2-fluorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701914-10-5 | |

| Record name | 4-(5-Ethenyl-2-fluorophenyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701914-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Ethenyl-2-fluorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-5-vinyl-phenyl)-morpholine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-vinyl-benzene and morpholine.

Reaction Conditions: A common method involves the nucleophilic substitution reaction where the morpholine ring is introduced to the 2-fluoro-5-vinyl-benzene under basic conditions.

Catalysts and Solvents: Catalysts such as palladium or copper may be used to facilitate the reaction, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-5-vinyl-phenyl)-morpholine can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

Epoxides: From oxidation of the vinyl group.

Saturated Derivatives: From reduction reactions.

Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-5-vinyl-phenyl)-morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would require detailed studies involving molecular docking and biochemical assays.

Comparison with Similar Compounds

VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)

Structural Differences :

- VPC-14449 contains a dibromoimidazole-thiazole system, whereas 4-(2-Fluoro-5-vinyl-phenyl)-morpholine has a fluorophenylvinyl group.

- The bromine and thiazole groups in VPC-14449 introduce strong electron-withdrawing and π-π stacking capabilities, absent in the target compound.

Key Findings :

Table 1: Comparative Properties

| Property | This compound | VPC-14449 |

|---|---|---|

| Key Substituents | 2-Fluoro-5-vinyl-phenyl | 2,4-Dibromoimidazole-thiazole |

| Molecular Weight (g/mol) | ~237.27 | ~443.12 |

| Reactivity | Vinyl polymerization potential | Bromine-mediated electrophilicity |

| Spectral Features | C-H stretching (2980–3145 cm⁻¹)* | Distinct NMR shifts due to Br |

4-(Benzenesulfonyl)-morpholine

Structural Differences :

- The benzenesulfonyl group is strongly electron-withdrawing, compared to the mixed electronic effects (EWG fluorine + EDG vinyl) in the target compound.

Key Findings :

- High-pressure Raman/IR studies (0–3.5 GPa) on 4-(benzenesulfonyl)-morpholine revealed phase transitions via vibrational mode splitting (e.g., C-H stretching at 2980–3145 cm⁻¹) .

- The target compound’s vinyl group may reduce van der Waals interactions compared to the sulfonyl group, leading to distinct packing behaviors under pressure.

Table 2: High-Pressure Behavior

| Property | This compound (Predicted) | 4-(Benzenesulfonyl)-morpholine (Observed) |

|---|---|---|

| Phase Transitions | Likely conformational shifts at >1.7 GPa | Observed at 0.7, 1.7, and 2.5 GPa |

| Dominant Interactions | C-H···O hydrogen bonds* | van der Waals + covalent bonding |

| Pressure Sensitivity | Moderate (vinyl flexibility) | High (rigid sulfonyl group) |

4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine

Structural Differences :

- The pyrimidine ring in this compound replaces the phenyl group in the target, with chloro and fluoro substituents altering electronic density.

Key Findings :

Q & A

Q. What are the recommended synthetic routes for 4-(2-Fluoro-5-vinyl-phenyl)-morpholine, and how can reaction yields be optimized?

Methodological Answer:

- Suzuki-Miyaura Coupling: Introduce the vinyl group via palladium-catalyzed cross-coupling between a boronic acid derivative (e.g., 5-vinylboronic acid) and a brominated precursor (e.g., 4-(2-fluoro-5-bromophenyl)morpholine). Optimize yields using Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and DME/H₂O as solvents at 80–100°C .

- Nucleophilic Substitution: React morpholine with a fluorinated aryl halide precursor under basic conditions (e.g., K₂CO₃ in DMF). Purify via column chromatography using silica gel and hexane/ethyl acetate gradients .

- Yield Optimization: Screen ligand systems (e.g., XPhos for Suzuki reactions) and adjust stoichiometric ratios (1:1.2 aryl halide:boronic acid). Monitor progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- ¹H/¹³C/¹⁹F NMR: Confirm regiochemistry of the fluorine atom (δ ~ -110 ppm in ¹⁹F NMR) and vinyl proton coupling patterns (J = 10–17 Hz for trans-vinyl protons). Compare with computed spectra using DFT tools .

- IR Spectroscopy: Identify morpholine C-O-C stretching (1100–1250 cm⁻¹) and vinyl C=C stretching (1620–1680 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C₁₁H₁₁FNO) with <2 ppm error .

Q. What are the key stability considerations when handling and storing this compound in laboratory settings?

Methodological Answer:

- Storage: Keep under inert atmosphere (N₂/Ar) at -20°C in amber vials to prevent vinyl group polymerization or oxidation .

- Handling: Avoid prolonged exposure to moisture or acidic/basic conditions, which may hydrolyze the morpholine ring. Use gloveboxes for air-sensitive reactions .

Advanced Research Questions

Q. How can researchers address contradictory data regarding the regioselectivity of electrophilic substitution reactions in this compound derivatives?

Methodological Answer:

- Controlled Competition Experiments: Compare reactivity of para- vs. meta-substituted analogs under identical conditions (e.g., nitration with HNO₃/H₂SO₄). Use HPLC to quantify product ratios .

- Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electron-rich regions for electrophilic attack .

Q. What experimental strategies are recommended for elucidating the mechanism of vinyl group participation in cross-coupling reactions involving this compound?

Methodological Answer:

- Isotopic Labeling: Synthesize deuterated vinyl derivatives to track bond formation/cleavage via mass spectrometry .

- Kinetic Studies: Monitor reaction progress under varying temperatures (25–80°C) to determine activation energy (Eyring plots). Use in situ IR or Raman spectroscopy to detect intermediates .

Q. What computational approaches are most suitable for predicting the electronic effects of fluorine substitution on the biological activity of this compound analogs?

Methodological Answer:

- Molecular Docking: Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Compare docking scores of fluorinated vs. non-fluorinated analogs .

- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like Hammett σ constants for fluorine’s electron-withdrawing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.